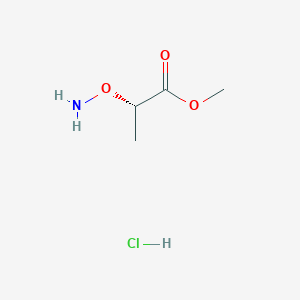

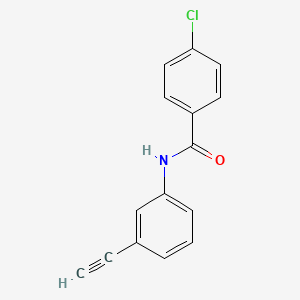

![molecular formula C22H18O4 B2930405 4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 898447-65-9](/img/structure/B2930405.png)

4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, commonly known as Xanthohumol, is a prenylated flavonoid found in the female inflorescences of the hop plant (Humulus lupulus). It has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Scientific Research Applications

Computational Investigations

Computational studies on related benzofuran coumarin derivatives have revealed significant insights into their electronic and structural properties. These investigations include the optimization of molecular structures, estimation of highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), theoretical bandgap energy, and electrostatic potential maps. Such studies highlight the compound's nucleophilic sites and its electronegative regions, providing a foundation for understanding its reactivity and potential applications in material science or pharmacological contexts (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Antimicrobial Activity

Research into coumarin derivatives, including those with benzofuran moieties, has demonstrated significant antimicrobial properties. Synthesis and characterization of new compounds have led to the identification of several with potent inhibitory activity against various bacterial strains. This suggests their potential as leads for developing new antimicrobial agents (Al-Rifai et al., 2011).

Synthetic Methodologies

Innovative synthetic routes to benzofurans, 2H-chromenes, and benzoxepines have been developed, utilizing strategies like Claisen rearrangement and ring-closing metathesis. These methodologies afford efficient access to these compounds, which are key structures in numerous natural products and pharmaceuticals. The versatility of these synthetic approaches underscores the utility of benzofuran and chromene derivatives in organic synthesis and drug discovery (Kotha & Solanke, 2022).

Photophysical Studies

Fluorescence quenching studies of biologically active coumarin derivatives, including benzofuran-linked chromen-2-ones, have provided valuable information on their photophysical behavior. Such studies are crucial for understanding the interaction of these compounds with various substrates and their potential applications in fluorescent probes and sensors (Evale & Hanagodimath, 2009).

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)-7-methyl-6-(2-methylprop-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-13(2)12-24-19-10-16-17(11-22(23)26-20(16)8-14(19)3)21-9-15-6-4-5-7-18(15)25-21/h4-11H,1,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUXUJWQNVDBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

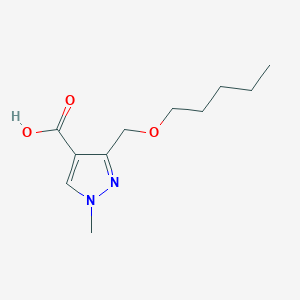

![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)

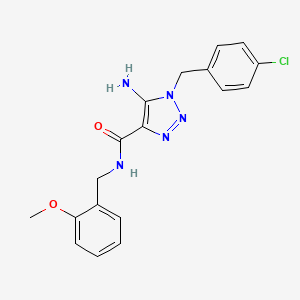

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

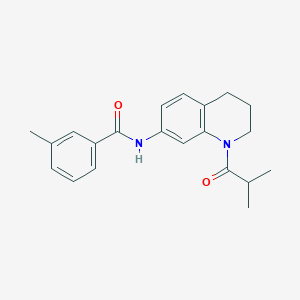

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)